(2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid (2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2231664-43-8
VCID: VC7410409
InChI: InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-5-6(16)4-7(11)8(12)13/h6-7,16H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)O)S
Molecular Formula: C10H17NO4S
Molecular Weight: 247.31

(2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid

CAS No.: 2231664-43-8

VCID: VC7410409

Molecular Formula: C10H17NO4S

Molecular Weight: 247.31

* For research use only. Not for human or veterinary use.

(2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid - 2231664-43-8

Description

(2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid is a complex organic compound with a specific stereochemistry, making it a valuable intermediate in organic synthesis. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group and a sulfanyl group at the 4-position of the pyrrolidine ring. The compound's molecular formula is C10H17NO4S, with a molecular weight of 247.31 g/mol .

Synthesis and Applications

This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the field of pharmaceuticals and bioactive compounds. The presence of the Boc group allows for selective deprotection under acidic conditions, which is useful in multi-step syntheses. The sulfanyl group can participate in various chemical reactions, such as oxidation or alkylation, further expanding its utility.

Synthesis Pathways:

While specific synthesis pathways for (2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid are not detailed in the available literature, it is likely prepared through asymmetric synthesis methods that involve chiral auxiliaries or catalysts to achieve the desired stereochemistry.

Potential Applications:

  • Pharmaceutical Intermediates: The compound's structure suggests it could be used in the synthesis of drugs targeting specific biological pathways.

  • Bioactive Compounds: Its sulfanyl group offers opportunities for further modification to create compounds with potential biological activity.

CAS No. 2231664-43-8
Product Name (2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid
Molecular Formula C10H17NO4S
Molecular Weight 247.31
IUPAC Name (2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-sulfanylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-5-6(16)4-7(11)8(12)13/h6-7,16H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m0/s1
Standard InChIKey CJGXPXFOEKLTEP-NKWVEPMBSA-N
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)S
Solubility not available
PubChem Compound 145708018
Last Modified Aug 19 2023

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